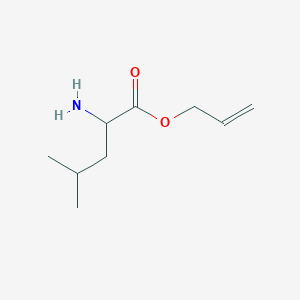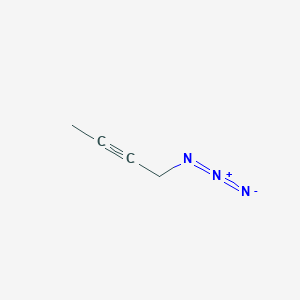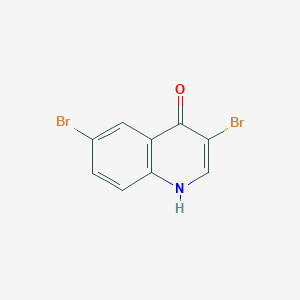![molecular formula C15H19NO2 B1339472 Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate CAS No. 186376-30-7](/img/structure/B1339472.png)
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Vue d'ensemble
Description
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate, catalyzed by dirhodium(II) complexes . This reaction can be carried out under low catalyst loadings, making it efficient and cost-effective. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure with a nitrogen atom and have similar reactivity and applications.
8-azabicyclo[3.2.1]octane derivatives: These compounds have a larger ring system and different reactivity, making them suitable for different applications.
Cyclopropane derivatives: These compounds have a simpler structure but can undergo similar reactions and have comparable applications in research and industry.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the benzyl group, which can influence its reactivity and interactions with other molecules .
Propriétés
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)

